Ethyl 2,4-dioxopentanoate

説明

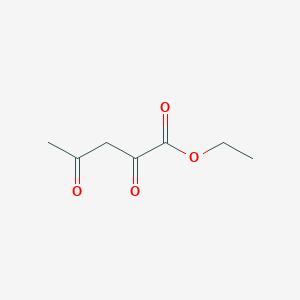

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2,4-dioxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-3-11-7(10)6(9)4-5(2)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQVQWIASIXXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210476 | |

| Record name | Ethyl 2,4-dioxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-79-2 | |

| Record name | Pentanoic acid, 2,4-dioxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dioxovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,4-dioxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dioxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2,4-dioxovalerate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3AYJ4ZA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2,4-dioxopentanoate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 615-79-2 Molecular Formula: C₇H₁₀O₄ Molecular Weight: 158.15 g/mol

This technical guide provides an in-depth overview of Ethyl 2,4-dioxopentanoate, a versatile building block in organic synthesis, with a particular focus on its application in the development of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[1] Its bifunctional nature, possessing both ester and diketone moieties, makes it a highly reactive and valuable intermediate in a variety of chemical transformations.[1][2] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Molecular Formula | C₇H₁₀O₄ | [2] |

| Molecular Weight | 158.15 g/mol | [2] |

| Melting Point | 16-18 °C | [2] |

| Boiling Point | 101-103 °C at 12 mmHg | [2] |

| Density | ~1.126 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | ~1.474 | |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [1][2] |

| InChI Key | OYQVQWIASIXXRT-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C(=O)CC(C)=O | [1] |

Synthesis and Reactivity

This compound is typically synthesized via the Claisen condensation of diethyl oxalate and acetone in the presence of a base like sodium ethoxide.[2] Its reactivity is characterized by the presence of two carbonyl groups and an ester group, which allows for a wide array of chemical transformations.[2] This makes it a key intermediate in the synthesis of diverse and complex molecules, particularly heterocyclic compounds such as pyrazoles and pyridines, which are prevalent scaffolds in many pharmaceutical agents.[2]

The diketone structure is particularly adept at participating in condensation reactions.[2] For instance, it readily reacts with hydrazine derivatives to form pyrazoles, a reaction known as the Knorr pyrazole synthesis.[2] This reactivity has been extensively exploited in medicinal chemistry to generate libraries of bioactive compounds.

Applications in Drug Discovery and Development

The versatility of this compound as a synthetic intermediate has established its importance in drug discovery. It serves as a precursor for a variety of bioactive molecules with a broad spectrum of pharmacological activities.

Kinase Inhibitors for Cancer Therapy

Derivatives of this compound have been investigated as inhibitors of protein kinases, which are critical targets in oncology. One notable example is the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives as inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Its overexpression or mutation is correlated with the growth and metastasis of several human cancers.

The general synthetic approach to these inhibitors involves the reaction of diethyl oxalate with substituted acetophenones in the presence of sodium ethoxide. The resulting ethyl 2,4-dioxo-4-arylbutanoates have shown moderate inhibitory activity against Src kinase.

The diagram below illustrates the central role of Src kinase in various cellular signaling pathways implicated in cancer progression. Inhibition of Src can disrupt these pathways, leading to a therapeutic effect.

The following table summarizes the in vitro Src kinase inhibitory activity of a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives.

| Compound | Substituent (Aryl Group) | IC₅₀ (µM) |

| 3a | Phenyl | >100 |

| 3b | 2-Chlorophenyl | 50.1 |

| 3c | 2,4-Dichlorophenyl | 58.4 |

| 3d | 4-Fluorophenyl | 90.3 |

| 3e | 4-Methoxyphenyl | 64.2 |

| 3f | 3-Methylphenyl | 48.3 |

| Staurosporine (Reference) | - | 0.02 |

| Data sourced from Rafinejad et al., 2015. |

Antifungal Agents

The pyrazole scaffold, readily synthesized from this compound, is a common feature in many antifungal agents. The reaction of this compound with various hydrazine derivatives provides a straightforward route to a diverse range of pyrazole-containing compounds. These compounds have been shown to exhibit significant antifungal activity against a variety of pathogenic fungi.

The diagram below outlines a typical workflow for the synthesis and evaluation of antifungal pyrazole derivatives starting from this compound.

References

Physicochemical properties of Ethyl 2,4-dioxopentanoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,4-dioxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as ethyl acetopyruvate, is a key organic intermediate with significant applications in chemical synthesis. Its bifunctional nature, characterized by the presence of two ketone and one ester group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, some of which exhibit notable pharmacological activities. This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a visual representation of its synthetic workflow and role as a chemical building block.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| CAS Number | 615-79-2[1] |

| Molecular Formula | C₇H₁₀O₄[2][3][4][5] |

| Molecular Weight | 158.15 g/mol [2][4] |

| Appearance | Liquid[3][5] |

| Color | Clear yellow[5] |

| Melting Point | 16-18 °C[1][5] |

| Boiling Point | 101-103 °C at 12 mmHg[1][5] |

| Density | 1.12 g/mL[1] - 1.126 g/mL at 25 °C[5] |

| Refractive Index | 1.4730 at 20 °C[1][5] |

| Solubility | Soluble in alcohol and ether; insoluble in water[5] |

| pKa | 6.86 ± 0.46 (Predicted)[5] |

| InChI Key | OYQVQWIASIXXRT-UHFFFAOYSA-N[2][3] |

| SMILES | CCOC(=O)C(=O)CC(C)=O[1][2] |

Synthesis of this compound

This compound is commonly synthesized via a Claisen condensation reaction between diethyl oxalate and acetone, using a base such as sodium ethoxide.[4]

Experimental Protocol: Claisen Condensation

This protocol details the synthesis of this compound from diethyl oxalate and acetone.[4]

Materials:

-

Sodium ethoxide (30.0 g, 0.45 mol)

-

Anhydrous ethanol (300 mL)

-

Acetone (14.7 g, 0.3 mol)

-

Diethyl oxalate (46.7 g, 0.32 mol)

-

Ice-salt bath

-

Hydrochloric acid (1 mol/L)

-

Ethyl acetate (EA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice water

Procedure:

-

Sodium ethoxide is added to 300 mL of anhydrous ethanol in a reaction vessel and stirred to ensure even mixing.

-

The vessel is placed in an ice-salt bath to cool the solution.

-

A mixture of acetone and diethyl oxalate is added dropwise to the sodium ethoxide-ethanol solution. The reaction temperature is maintained below -5 °C throughout the addition.

-

The reaction mixture is stirred for 3 hours at a temperature below -5 °C.

-

After the reaction is complete, the mixture is poured into ice water.

-

The pH of the aqueous solution is adjusted to approximately 4 using 1 mol/L hydrochloric acid.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic layers are washed twice with 150 mL of water and subsequently dried over anhydrous Na₂SO₄.

-

The solution is filtered, and the solvent is removed under reduced pressure to yield the product as a yellow liquid.

This procedure typically results in a high yield (approximately 94%) and purity (96%) of this compound, which can often be used in subsequent reactions without further purification.[4]

Visualized Workflows and Applications

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the role of this compound as a synthetic intermediate.

Synthesis Workflow

The diagram below outlines the key steps in the synthesis of this compound via Claisen condensation.

Role as a Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis, particularly for forming heterocyclic systems. Its utility is highlighted in its use as a precursor for pharmacologically relevant molecules.

Biological Significance and Applications

While this compound itself is primarily recognized as a synthetic intermediate, its derivatives have garnered interest in the field of drug discovery. For instance, it is a precursor for sulfonated methylisoxazole.[4] Furthermore, derivatives such as pyrazolo[3,4-b]pyridines, which can be synthesized from this ketoester, have been investigated for a range of biological activities, including antiparasitic and kinase inhibitory effects.[6] This underscores the importance of this compound as a foundational molecule for the development of novel therapeutic agents. The reactivity of its dicarbonyl system allows for the construction of complex molecular architectures, making it a valuable tool for medicinal chemists.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 2,4-dioxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Keto-Enol Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a fundamental isomeric equilibrium in organic chemistry where a molecule can exist in two readily interconvertible forms: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1] For β-dicarbonyl compounds like ethyl 2,4-dioxopentanoate, the enol form can be significantly stabilized through the formation of a six-membered intramolecular hydrogen bond and a conjugated π-system.[2][3] This stabilization often leads to a substantial population of the enol tautomer at equilibrium, a characteristic that is less common in simple ketones and aldehydes.[1]

The position of this equilibrium is highly sensitive to a variety of factors, including:

-

Solvent Polarity: The equilibrium can shift depending on the solvent's ability to form hydrogen bonds and its overall polarity.[4][5] Generally, nonpolar solvents tend to favor the intramolecularly hydrogen-bonded enol form, while polar protic solvents can disrupt this internal hydrogen bond, thereby stabilizing the keto form.[4]

-

Temperature: Changes in temperature can alter the equilibrium constant, allowing for the determination of thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

-

Substituent Effects: The nature of the substituent groups on the β-dicarbonyl backbone can influence the electronic and steric environment, thereby affecting the relative stabilities of the tautomers.

Understanding and quantifying the tautomeric ratio is crucial in drug development and chemical synthesis, as the different tautomers can exhibit distinct chemical reactivities, biological activities, and pharmacokinetic properties.

Visualizing the Tautomeric Equilibrium

The equilibrium between the keto and the two possible enol forms of this compound can be visualized as follows. The enol form involving the C4-carbonyl is generally considered the major enol tautomer due to the formation of a more stable conjugated system.

Caption: Tautomeric equilibrium of this compound.

Quantitative Data Summary

Due to a lack of specific experimental studies on this compound, a comprehensive table of quantitative data cannot be provided at this time. However, the following tables are structured to serve as a template for researchers to populate with their own experimental findings. For context, data for the closely related ethyl acetoacetate generally shows a higher proportion of the keto form in polar solvents.

Table 1: Tautomeric Equilibrium Constants (Keq) in Various Solvents at 298 K

| Solvent | Dielectric Constant (ε) | % Keto | % Enol | Keq ([Enol]/[Keto]) |

| Cyclohexane-d12 | 2.0 | |||

| Chloroform-d | 4.8 | |||

| Acetone-d6 | 21 | |||

| Acetonitrile-d3 | 37.5 | |||

| DMSO-d6 | 47 | |||

| Water (D2O) | 80 |

Table 2: Thermodynamic Parameters for Tautomerization

| Solvent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Specify Solvent |

Experimental Protocols

The following sections detail the established methodologies for quantifying the keto-enol tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most direct and widely used method for determining the ratio of keto and enol tautomers in solution.[6] The tautomeric interconversion is typically slow on the NMR timescale, resulting in distinct sets of signals for each form.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆, C₆D₆) at a consistent concentration (e.g., 0.1 M) in 5 mm NMR tubes. It is crucial to allow the solutions to equilibrate for a sufficient period (e.g., 24 hours) before analysis to ensure the tautomeric equilibrium has been reached.

-

Spectral Acquisition:

-

Acquire ¹H NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (e.g., 5 times T₁) to allow for accurate integration of the signals.

-

For thermodynamic studies, spectra should be recorded at various temperatures using a calibrated variable temperature unit.

-

-

Data Analysis:

-

Signal Assignment:

-

Keto Form: Expect a characteristic singlet for the methylene protons (–CH₂–) situated between the two carbonyl groups.

-

Enol Form: Expect a singlet for the vinylic proton (–CH=) and a broad singlet at a downfield chemical shift (typically >10 ppm) for the enolic hydroxyl proton (–OH) involved in the intramolecular hydrogen bond.

-

-

Integration and Calculation:

-

Integrate the area of the keto methylene signal (Iketo) and the enol vinylic proton signal (Ienol).

-

The percentage of the enol form can be calculated using the following equation, accounting for the number of protons contributing to each signal (2 for the keto methylene, 1 for the enol vinyl): % Enol = [Ienol / (Ienol + (Iketo / 2))] * 100

-

The equilibrium constant is then calculated as: Keq = % Enol / % Keto

-

-

Thermodynamic Analysis:

-

By measuring Keq at different temperatures (T), a van 't Hoff plot (ln(Keq) vs. 1/T) can be constructed.

-

The enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined from the slope (–ΔH°/R) and intercept (ΔS°/R) of the resulting linear plot, where R is the gas constant.

-

-

Caption: Workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria, as the keto and enol forms possess different chromophores and thus exhibit distinct absorption maxima. The enol form, with its extended conjugated system, typically absorbs at a longer wavelength than the keto form.

Methodology:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of this compound in various solvents of spectral grade.

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum over an appropriate wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima corresponding to the keto and enol tautomers. This may require deconvolution of overlapping spectral bands.

-

-

Data Analysis:

-

The ratio of the tautomers can be determined from the absorbances at their respective λmax values, provided the molar absorptivities (ε) are known or can be estimated.

-

The equilibrium constant can be calculated using the ratio of the absorbances if the molar absorptivities of the two forms are assumed to be similar or are determined independently.

-

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

Theoretical Investigations of Ethyl 2,4-dioxopentanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxopentanoate, a β-dicarbonyl compound, serves as a pivotal intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. This technical guide provides an in-depth analysis of the theoretical and practical aspects of this versatile molecule. It encompasses a detailed examination of its synthesis, spectroscopic profile, and inherent chemical reactivity, with a special focus on its keto-enol tautomerism. This document is intended to be a comprehensive resource for researchers leveraging this compound in synthetic chemistry and drug discovery endeavors.

Introduction

This compound, also known as ethyl acetopyruvate, is a colorless to pale yellow liquid characterized by the presence of two carbonyl groups and an ester functionality.[1][2][3] This unique structural arrangement imparts a high degree of reactivity, making it a valuable precursor for a diverse array of more complex molecules.[1] Its significance is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of numerous pharmaceutical agents.[1] This guide will delve into the theoretical underpinnings of its chemical behavior and provide practical insights into its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₄ | [1][3] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | 16-18 °C | [1][2] |

| Boiling Point | 101-103 °C at 12 mmHg | [1][2] |

| Density | ~1.126 g/mL at 25 °C | [1][2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water | [1][2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

Experimental Protocol: Claisen Condensation

Materials:

-

Diethyl oxalate

-

Acetone

-

Sodium methoxide

-

Anhydrous ethanol

-

Concentrated sulfuric acid or hydrochloric acid

-

Benzene or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A solution of sodium methoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.

-

A mixture of diethyl oxalate and acetone is added dropwise to the sodium methoxide solution while maintaining the reaction temperature between 40-45 °C.[1]

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure the completion of the condensation.[1]

-

The reaction mixture is then cooled in an ice bath and carefully acidified to a pH of approximately 3.5 with concentrated sulfuric acid or hydrochloric acid.[1]

-

The resulting mixture is transferred to a separatory funnel, and the product is extracted with a suitable organic solvent like benzene.

-

The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.[1]

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of keto-enol tautomerism, the NMR spectra of this compound can be complex, showing signals for both the keto and enol forms. Predicted ¹H and ¹³C NMR data are presented in Tables 2 and 3, respectively. The actual observed spectra may vary depending on the solvent and temperature.

Table 2: Predicted ¹H NMR Data for this compound (Keto Form)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

| ~2.3 | Singlet | 3H | -C(=O)CH₃ |

| ~3.9 | Singlet | 2H | -C(=O)CH₂ C(=O)- |

| ~4.2 | Quartet | 2H | -OCH₂ CH₃ |

Table 3: Predicted ¹³C NMR Data for this compound (Keto Form)

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~30 | -C(=O)C H₃ |

| ~48 | -C(=O)C H₂C(=O)- |

| ~62 | -OC H₂CH₃ |

| ~162 | -C (=O)OEt |

| ~192 | -C (=O)CH₂- |

| ~200 | -C (=O)CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretching vibrations of the carbonyl groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the acetyl group (-COCH₃, m/z 43).

Theoretical Studies: Keto-Enol Tautomerism and Conformational Analysis

A key feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is influenced by factors such as solvent polarity and temperature.

In the gas phase and in non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond, creating a pseudo-six-membered ring. In polar, protic solvents, the keto form may be more stabilized through intermolecular hydrogen bonding with the solvent.

Reactivity and Applications in Drug Development

The presence of multiple reactive sites makes this compound a versatile building block in organic synthesis.

Synthesis of Heterocyclic Compounds

A primary application is in the synthesis of five- and six-membered heterocyclic rings. A notable example is the Knorr pyrazole synthesis, where it reacts with hydrazine derivatives to form substituted pyrazoles.[1] These pyrazole scaffolds are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Materials:

-

This compound

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A solution of this compound in glacial acetic acid is prepared in a round-bottom flask.

-

Hydrazine hydrate is added dropwise to the solution with stirring.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.

-

The crude product is washed with water and recrystallized from ethanol to yield the pure pyrazole derivative.

The dicarbonyl nature of this compound allows it to react with a wide range of binucleophiles, leading to the formation of various heterocyclic systems, highlighting its importance in combinatorial chemistry and drug discovery.

Conclusion

This compound is a fundamentally important molecule in organic synthesis. Its straightforward preparation, coupled with the high reactivity of its dicarbonyl and ester moieties, provides access to a vast chemical space, particularly in the realm of heterocyclic chemistry. The interplay of its keto-enol tautomers is a key aspect of its chemical behavior that can be harnessed for selective transformations. This guide has provided a detailed overview of its theoretical and practical aspects, underscoring its continued relevance for researchers in academia and the pharmaceutical industry. Further computational studies on this molecule would be beneficial to provide a more detailed understanding of its conformational landscape and reaction mechanisms.

References

Spectroscopic Profile of Ethyl 2,4-dioxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2,4-dioxopentanoate (also known as ethyl acetopyruvate), a versatile intermediate in organic synthesis. This document presents key spectroscopic data in a structured format, details generalized experimental protocols for data acquisition, and includes a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

This compound (C₇H₁₀O₄, Molar Mass: 158.15 g/mol ) exists as a mixture of keto and enol tautomers. This equilibrium is sensitive to solvent and temperature, a factor that is reflected in its spectroscopic data. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (ppm) - Keto Form | Predicted Chemical Shift (ppm) - Enol Form | Multiplicity | Integration |

| CH₃ (acetyl) | ~2.2 | ~2.0 | s | 3H |

| CH₂ (methylene) | ~3.8 | - | s | 2H |

| CH (enol) | - | ~5.5 | s | 1H |

| O-CH₂ (ethyl) | ~4.2 | ~4.1 | q | 2H |

| O-CH₂-CH₃ (ethyl) | ~1.3 | ~1.2 | t | 3H |

| OH (enol) | - | ~12-14 | br s | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (ppm) - Keto Form | Predicted Chemical Shift (ppm) - Enol Form |

| C1 (CH₃-C=O) | ~30 | ~25 |

| C2 (C=O, acetyl) | ~200 | ~195 |

| C3 (-CH₂-) | ~50 | - |

| C3 (=CH-) | - | ~100 |

| C4 (C=O, ester) | ~192 | ~175 |

| C5 (O-CH₂) | ~62 | ~61 |

| C6 (O-CH₂-CH₃) | ~14 | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The keto and enol forms will exhibit distinct vibrational frequencies, particularly in the carbonyl and hydroxyl stretching regions.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Keto Form | Expected Wavenumber (cm⁻¹) - Enol Form |

| O-H stretch (intramolecular H-bond) | - | 3200-2500 (broad) |

| C-H stretch (sp³) | 3000-2850 | 3000-2850 |

| C=O stretch (ester) | ~1740 | ~1650 |

| C=O stretch (ketone) | ~1720 | - |

| C=C stretch (conjugated) | - | ~1600 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data for this compound [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 158 | 5 | [M]⁺ (Molecular Ion) |

| 116 | 30 | [M - C₂H₂O]⁺ |

| 88 | 100 | [M - C₄H₂O₂]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed on one plate, the second plate is positioned on top, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for small organic molecules.

-

Mass Analysis: A mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 10-200).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2,4-dioxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 2,4-dioxopentanoate, a versatile intermediate in organic synthesis. This document details the prevalent synthetic methodology, purification techniques, and a thorough analysis of its physicochemical and spectroscopic properties.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Claisen condensation of diethyl oxalate with acetone.[1][2] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[1][3]

Materials:

-

Diethyl oxalate

-

Acetone

-

Sodium metal

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Benzene (or a suitable alternative extraction solvent)

-

Ice

Procedure:

-

Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, place 2800 mL of absolute ethanol. Add 125 g of sodium in portions over one to two hours.

-

Condensation: Once the sodium has completely reacted and the solution has cooled to room temperature, a mixture of 730 g of diethyl oxalate and 290 g of acetone is added slowly over two to three hours with stirring. The temperature of the reaction mixture will rise to about 40°C.

-

Isolation of the Sodium Salt: After the addition is complete, continue stirring for one hour. The resulting yellow sodium salt of this compound is collected by suction filtration and washed with a small amount of absolute ethanol.

-

Acidification: The crude sodium salt is transferred to a large flask and treated with 1.5 L of water and 1 kg of cracked ice. A cold solution of 200 mL of concentrated sulfuric acid with ice is then added rapidly with stirring until the yellow solid disappears.

-

Extraction: The acidic aqueous mixture is extracted with three 600-mL portions of benzene.

-

Purification: The benzene is removed from the combined organic extracts by distillation. The residue is then purified by vacuum distillation, with the product collected at 130–132°C at 37 mmHg or 117–119°C at 29 mmHg.[1][3] The reported yield is between 61-66%.[1]

Characterization of this compound

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₄ | [4] |

| Molecular Weight | 158.15 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 16-18 °C | [4] |

| Boiling Point | 101-103 °C at 12 mmHg; 130-132°C at 37 mmHg | [1][4] |

| Density | 1.126 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.474 | [4] |

Spectroscopic Characterization

Due to the presence of keto and enol tautomers, the spectroscopic data for this compound can be complex. The equilibrium between these forms is influenced by the solvent and temperature.

Characterization Workflow

Caption: Characterization workflow for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Ester | ~1735 - 1750 |

| C=O Stretch | Ketone | ~1715 |

| C-H Stretch | Alkyl | ~2845 - 2975 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound will reflect the presence of both the keto and enol forms in solution. The ratio of these tautomers will affect the integration of the corresponding signals.

Expected 1H NMR Signals (Keto Form):

-

Ethyl group: A triplet for the -CH₃ protons and a quartet for the -OCH₂- protons.

-

Methylene group (-CH₂-): A singlet.

-

Methyl group (-COCH₃): A singlet.

Expected 13C NMR Signals (Keto Form):

-

Carbonyls: Two signals in the downfield region for the ester and two ketone carbons.

-

Ethyl group: Two signals for the -OCH₂- and -CH₃ carbons.

-

Methylene carbon: A signal for the -CH₂- carbon.

-

Methyl carbon: A signal for the -COCH₃ carbon.

The enol form will show characteristic signals for a vinyl proton and a hydroxyl proton, with corresponding changes in the chemical shifts of the carbon signals.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (158.15 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage at the carbonyl groups.

Conclusion

This guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via Claisen condensation offers a reliable method for its preparation. The tabulated physicochemical properties and an overview of its expected spectroscopic features, taking into account its keto-enol tautomerism, will aid researchers in its identification and quality control. This versatile building block continues to be a valuable tool in the synthesis of a wide range of organic molecules, particularly in the development of novel pharmaceuticals and other functional materials.

References

An In-depth Technical Guide to Ethyl 2,4-dioxopentanoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dioxopentanoate, also known as ethyl acetopyruvate, is a versatile β-keto ester of significant interest in organic synthesis and as a building block for various heterocyclic compounds. Its reactive nature, stemming from the presence of multiple carbonyl groups, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to this compound.

Historical Context and Discovery

The synthesis of this compound is a specific example of the broader class of reactions known as the Claisen condensation. While the base-mediated condensation of esters was first observed by Geuther in 1863, it was the seminal work of the German chemist Rainer Ludwig Claisen in the late 19th century that truly explored the scope and mechanism of this carbon-carbon bond-forming reaction.[1][2][3] Claisen's extensive investigations, published around 1887, generalized the reaction to include the condensation of esters with other carbonyl compounds.[2][3]

The first documented synthesis of this compound is attributed to Claisen and his collaborator Stylos.[4] Their work involved the condensation of diethyl oxalate with acetone in the presence of a strong base, sodium ethoxide.[4] This reaction, a "crossed" Claisen condensation, demonstrated the utility of using a non-enolizable ester (diethyl oxalate) to react with an enolizable ketone (acetone) to produce a β-dicarbonyl compound.[5][6] The procedure laid the groundwork for the synthesis of a wide variety of 1,3-dicarbonyl compounds.

Physicochemical Properties

This compound is a colorless to yellow liquid under standard conditions.[7][8] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C7H10O4 | [8] |

| Molecular Weight | 158.15 g/mol | [8] |

| CAS Number | 615-79-2 | [9] |

| Melting Point | 16-18 °C | [7][9][10] |

| Boiling Point | 101-103 °C at 12 mmHg | [7][9] |

| Density | 1.126 g/mL at 25 °C | [7][9] |

| Refractive Index (n20/D) | 1.474 | [7][9] |

| Synonyms | Ethyl acetopyruvate, Ethyl 2,4-dioxovalerate | [8] |

Synthesis of this compound: Experimental Protocol

The most common and historically significant method for the preparation of this compound is the Claisen condensation of diethyl oxalate and acetone, facilitated by sodium ethoxide. The following is a detailed experimental protocol adapted from the established procedure in Organic Syntheses.[4]

Reaction: Diethyl oxalate + Acetone → this compound (in the presence of Sodium Ethoxide)

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl oxalate (dried)

-

Acetone (dried)

-

Ice

-

Sulfuric acid (concentrated)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

Condensation Reaction: The flask is cooled in an ice-salt bath. A mixture of dried diethyl oxalate and dried acetone is added dropwise to the stirred sodium ethoxide solution, maintaining a low temperature.

-

Isolation of the Sodium Salt: After the addition is complete, the reaction mixture is stirred for an additional hour. The resulting yellow precipitate of the sodium salt of this compound is collected by suction filtration and washed with absolute ethanol.

-

Acidification and Extraction: The sodium salt is then dissolved in ice-water and the solution is acidified with dilute sulfuric acid. The liberated this compound is extracted with diethyl ether.

-

Purification: The ethereal solution is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation.

Note: An alternative procedure reports the use of sodium methoxide, which is said to require less stringent conditions and can lead to excellent yields of the corresponding methyl ester.[4]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds through a well-established Claisen condensation mechanism. The key steps are the deprotonation of acetone to form an enolate, nucleophilic attack of the enolate on diethyl oxalate, and subsequent elimination of an ethoxide ion.

Below is a diagram illustrating the signaling pathway of the reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

The general experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound has a rich history rooted in the foundational work of Ludwig Claisen on ester condensations. The synthetic protocol for this compound is robust and has been well-documented for over a century, providing a reliable method for its preparation. Its utility as a synthetic intermediate continues to be explored in modern organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. This guide provides the essential historical and technical information for researchers and professionals working with this important chemical entity.

References

- 1. PS8-S05-2 [ursula.chem.yale.edu]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chembk.com [chembk.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. jk-sci.com [jk-sci.com]

The Solubility Profile of Ethyl 2,4-Dioxopentanoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of ethyl 2,4-dioxopentanoate (also known as ethyl acetopyruvate) in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this versatile intermediate. The guide summarizes available solubility data, presents a detailed experimental protocol for solubility determination, and includes a workflow for its synthesis.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol .[1] It is a key building block in the synthesis of a variety of heterocyclic compounds, such as pyrazole and pyridine derivatives, making it a valuable precursor for many pharmaceutical and agrochemical products.[1]

Solubility of this compound in Organic Solvents

The solubility of a compound is a critical parameter in its application, affecting reaction conditions, purification methods, and formulation development. This compound exhibits good solubility in a range of common organic solvents. The available data on its solubility is summarized in the table below. It is important to note that much of the publicly available data is qualitative, with several sources describing the compound as "miscible" in certain solvents, which indicates that it is soluble in all proportions.

| Solvent | Formula | Type | Reported Solubility |

| Methanol | CH₃OH | Polar Protic | Miscible[2][3] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[2][3], Soluble[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible[2][3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[2][3], Soluble[1] |

| Water | H₂O | Polar Protic | Miscible[2][3], Insoluble/Limited[1] |

Note: There is conflicting information regarding the solubility of this compound in water. Some sources state it is miscible, while others suggest it is insoluble or has limited solubility. Researchers should verify its aqueous solubility for their specific application.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on standard laboratory practices for solubility assessment.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Thermostatically controlled water bath or heating mantle

-

Magnetic stirrer and stir bars

-

Filtration apparatus (syringe filters or glass fritted funnel)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a small flask).

-

Place the container in a thermostatically controlled water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solute at the end of this period confirms that the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to prevent precipitation.

-

Immediately filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

-

-

Quantification:

-

Determine the mass of the filtered solution.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for analysis.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as GC or HPLC.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Synthesis of this compound: A Generalized Workflow

This compound is typically synthesized via a Claisen condensation reaction. The following diagram illustrates a general workflow for its laboratory-scale synthesis.[1]

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound for professionals in the chemical and pharmaceutical sciences. While qualitative data indicates good solubility in many common organic solvents, further quantitative studies are encouraged to build a more comprehensive solubility profile, particularly concerning its temperature dependence and behavior in mixed solvent systems. The provided experimental protocol offers a solid foundation for such investigations.

References

Methodological & Application

Knorr Pyrazole Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate from Ethyl 2,4-dioxopentanoate: Application Notes and Protocols for Researchers

For Immediate Release

Application Note: Facile, High-Yield Synthesis of a Key Pyrazole Intermediate for Drug Discovery

Introduction

Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, forming the core scaffold of numerous approved pharmaceuticals. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them privileged structures in the design of novel therapeutics. The Knorr pyrazole synthesis, a classic and robust method, allows for the efficient construction of the pyrazole ring system from the condensation of a 1,3-dicarbonyl compound and a hydrazine. This document provides detailed protocols for the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a valuable building block for pharmaceutical research, utilizing Ethyl 2,4-dioxopentanoate as the 1,3-dicarbonyl precursor.

The synthesis of pyrazole derivatives is a cornerstone in the development of new pharmaceutical agents.[1][2][3] Many blockbuster drugs feature the pyrazole moiety, highlighting its importance in creating effective and safe medicines.[3] The Knorr synthesis, in particular, offers a straightforward and high-yielding route to these valuable compounds.[4] This application note focuses on a specific and highly efficient protocol for researchers engaged in drug discovery and medicinal chemistry.

Data Presentation: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Two effective protocols for the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate have been identified, offering flexibility in reaction time and solvent systems while consistently providing high yields. The key quantitative data from these methods are summarized below for easy comparison.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | This compound | This compound |

| Reagent | Hydrazine monohydrate | Hydrazine hydrate |

| Solvent | Ethanol/Acetic Acid (100:1) | Ethanol |

| Temperature | 0 °C to Room Temperature | 0 °C |

| Reaction Time | 15 hours | 1 hour |

| Yield | 74% | 97% |

| Product | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Ethyl 3-methyl-1H-pyrazole-5-carboxylate |

| Product Appearance | White solid | Not specified |

| Characterization | ¹H NMR, EI-MS | Not specified |

Note: The product names "Ethyl 5-methyl-1H-pyrazole-3-carboxylate" and "Ethyl 3-methyl-1H-pyrazole-5-carboxylate" refer to the same molecule, with numbering conventions varying based on IUPAC naming rules.

Experimental Protocols

The following are detailed methodologies for the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Protocol 1: High-Yield Synthesis in Ethanol/Acetic Acid

This protocol details a 15-hour reaction at room temperature that provides a good yield of the desired pyrazole.

Materials:

-

Ethyl 2,4-dioxovalerate (this compound) (11.67 g, 73.79 mmol)

-

Hydrazine monohydrate (5.4 mL, 110.68 mmol)

-

Ethanol (EtOH)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of Ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of 100 mL of ethanol and 1 mL of glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Pour the reaction mixture into 50 mL of water and add 5 mL of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield Ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid (8.41 g, 74% yield).[2]

Characterization Data:

-

¹H NMR (CDCl₃, 250 MHz): δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H)

-

EI-MS: m/z = 155 [M+1]⁺

Protocol 2: Rapid, High-Yield Synthesis in Ethanol

This protocol offers a significantly shorter reaction time with an excellent yield.

Materials:

-

This compound (20 g, 126 mmol, 18 mL)

-

Hydrazine hydrate (6.96 g, 139 mmol, 6.76 mL)

-

Ethanol (400 mL)

Procedure:

-

Dissolve this compound (20 g, 126 mmol) in 400 mL of ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add hydrazine hydrate (6.96 g, 139 mmol) to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Concentrate the mixture to obtain Ethyl 3-methyl-1H-pyrazole-5-carboxylate (19 g, 97% yield).[2]

Mandatory Visualizations

Knorr Pyrazole Synthesis Workflow

Caption: Experimental workflow for the Knorr synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Signaling Pathway: The Role of Pyrazoles in Drug Development

Caption: Logical flow of pyrazole-based drug discovery and development.

References

- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines (DHPs) and pyridines.[1] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1][2] The resulting 1,4-dihydropyridine products are of significant interest in medicinal chemistry, most notably as calcium channel blockers for the treatment of cardiovascular diseases like hypertension.[1][3] Furthermore, the oxidized pyridine derivatives serve as crucial scaffolds in drug discovery and are present in a wide array of biologically active compounds.

This application note details the use of a less conventional β-ketoester, ethyl 2,4-dioxopentanoate, in the Hantzsch pyridine synthesis. The presence of a 1,3-dicarbonyl moiety within this substrate offers the potential for the synthesis of novel pyridine derivatives with unique substitution patterns, which could exhibit interesting pharmacological properties. Pyridine derivatives have been shown to possess a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.

Applications and Significance

The pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. The incorporation of the acyl group from this compound at the 3- and 5-positions of the pyridine ring could lead to novel derivatives with potential applications as:

-

Antimicrobial Agents: Pyridine derivatives are known to exhibit antibacterial and antifungal properties.[4][5] The novel compounds derived from this compound could be screened for their efficacy against various pathogens.

-

Enzyme Inhibitors: The specific substitution pattern may allow these compounds to act as inhibitors for various enzymes, a key strategy in the development of new therapeutics.[6]

-

Calcium Channel Blockers: Given the established role of Hantzsch 1,4-dihydropyridines as calcium channel blockers, these new analogues could be investigated for similar activity.[1][3]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivative

This protocol describes a representative procedure for the Hantzsch synthesis using this compound, benzaldehyde, and ammonium acetate.

Materials:

-

This compound

-

Benzaldehyde

-

Ammonium acetate

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glassware for extraction and filtration

-

NMR tube, IR spectrometer

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

-

Add 20 mL of ethanol to the flask.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.

-

For the synthesis of the corresponding pyridine, the isolated 1,4-dihydropyridine can be oxidized using an appropriate oxidizing agent such as nitric acid or manganese dioxide.[1]

Data Presentation

Table 1: Reaction Parameters for the Hantzsch Synthesis with this compound

| Parameter | Value |

| Reactants | |

| This compound | 2.0 mmol |

| Benzaldehyde | 1.0 mmol |

| Ammonium acetate | 1.2 mmol |

| Solvent | Ethanol |

| Temperature | Reflux (~80°C) |

| Reaction Time | 4-6 hours (monitor by TLC) |

| Expected Product | Diethyl 2,6-diacetyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Expected Yield | 75-85% (based on similar reactions) |

Table 2: Expected Spectroscopic Data for the Hypothetical Product

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 5.10 (s, 1H, H-4), 4.15 (q, 4H, -OCH₂CH₃), 2.40 (s, 6H, -COCH₃), 2.20 (s, 1H, NH), 1.25 (t, 6H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 195.5, 167.0, 148.0, 145.0, 128.5, 128.0, 126.5, 104.0, 60.0, 39.0, 30.0, 14.5 |

| IR (KBr, cm⁻¹) | 3340 (N-H), 1700 (C=O, ester), 1680 (C=O, acetyl), 1650 (C=C), 1210 (C-O) |

Visualizations

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Quinoline Derivatives from Ethyl 2,4-dioxopentanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative protocol for the synthesis of quinoline derivatives utilizing ethyl 2,4-dioxopentanoate as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. This document outlines a plausible synthetic route based on established named reactions and provides the necessary theoretical and practical information for its implementation in a research setting.

Introduction

The synthesis of quinoline and its derivatives is of significant interest in medicinal chemistry and materials science due to their broad range of biological activities and applications. Several classical methods have been developed for the construction of the quinoline ring system, including the Skraup, Doebner-von Miller, Friedländer, Conrad-Limpach, and Combes syntheses. The choice of synthetic route often depends on the desired substitution pattern on the quinoline core.

This compound (also known as ethyl acetylpyruvate) is a versatile 1,3-dicarbonyl compound that can serve as a precursor for various heterocyclic systems. Its structure, incorporating both a ketone and a β-ketoester functionality, makes it an interesting substrate for quinoline synthesis, particularly through pathways analogous to the Combes synthesis , which typically employs 1,3-diketones, or the Conrad-Limpach synthesis , which utilizes β-ketoesters.[1][2]

The reaction of an aniline with this compound is expected to proceed via a Combes-type reaction pathway. This involves the initial condensation of the aniline with one of the carbonyl groups of the diketoester to form an enamine intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring system.[2][3] The regioselectivity of the initial condensation and the subsequent cyclization will determine the final substitution pattern of the quinoline product.

Reaction Principle

The synthesis of quinoline derivatives from this compound and anilines is predicated on an acid-catalyzed cyclocondensation reaction. The reaction proceeds in two main stages:

-

Enamine Formation: The amino group of the aniline derivative nucleophilically attacks one of the carbonyl groups of this compound. Given the higher reactivity of the ketone carbonyl compared to the ester carbonyl, the initial attack is likely to occur at the C4-keto group. This is followed by dehydration to form an enamine intermediate.

-

Intramolecular Cyclization and Dehydration: In the presence of a strong acid catalyst, the enamine intermediate undergoes an intramolecular electrophilic attack from the activated enamine system onto the aromatic ring of the aniline moiety. Subsequent dehydration of the cyclized intermediate leads to the formation of the stable, aromatic quinoline ring.

Data Presentation

The following table summarizes the key reactants, expected products, and general reaction conditions for the synthesis of quinoline derivatives from this compound. Please note that specific yields are highly dependent on the nature of the substituents on the aniline and the optimization of reaction conditions. As no specific literature reports for this exact reaction were found, the yields are described as "variable."

| Entry | Aniline Derivative | This compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Product | Yield (%) |

| 1 | Aniline | 1.0 eq | Conc. H₂SO₄ | Polyphosphoric Acid (PPA) | 100-120 | 2-4 | Ethyl 4-methylquinoline-2-carboxylate | Variable |

| 2 | 4-Methoxyaniline | 1.0 eq | Conc. H₂SO₄ | PPA | 100-120 | 2-4 | Ethyl 6-methoxy-4-methylquinoline-2-carboxylate | Variable |

| 3 | 4-Chloroaniline | 1.0 eq | Conc. H₂SO₄ | PPA | 100-120 | 2-4 | Ethyl 6-chloro-4-methylquinoline-2-carboxylate | Variable |

| 4 | 4-Nitroaniline | 1.0 eq | Conc. H₂SO₄ | PPA | 110-130 | 3-5 | Ethyl 4-methyl-6-nitroquinoline-2-carboxylate | Variable |

Experimental Protocols

The following is a representative protocol for the synthesis of ethyl 4-methylquinoline-2-carboxylate from aniline and this compound. This protocol is based on the general conditions for a Combes synthesis and should be optimized for specific substrates.

Materials:

-

Aniline (or substituted aniline)

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add polyphosphoric acid (PPA) (10 mL).

-

Addition of Reactants: To the PPA, add aniline (10 mmol, 1.0 eq) with stirring. Once the aniline has dissolved, slowly add this compound (10 mmol, 1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 110°C with continuous stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (100 mL) with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction mechanism for the Combes-type synthesis of a quinoline derivative.

Caption: Experimental workflow for the synthesis and purification of quinoline derivatives.

Conclusion

The synthesis of quinoline derivatives from this compound represents a viable and versatile method for accessing a range of substituted quinolines. The representative protocol provided herein, based on the principles of the Combes synthesis, offers a solid starting point for researchers. Further optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, may be necessary to achieve high yields for specific aniline substrates. The resulting quinoline-2-carboxylate esters are valuable intermediates that can be further functionalized to generate a diverse library of compounds for drug discovery and materials science applications.

References

Application Notes and Protocols: Ethyl 2,4-Dioxopentanoate in Multicomponent Reactions for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,4-dioxopentanoate is a versatile building block in organic synthesis, prized for its multiple reactive sites that enable the construction of complex molecular architectures. Its 1,3-dicarbonyl moiety makes it an excellent candidate for various multicomponent reactions (MCRs), providing a rapid and efficient pathway to a diverse range of heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of valuable heterocyclic scaffolds.

Synthesis of Polysubstituted Pyridines

Polysubstituted pyridines are a cornerstone of many pharmaceutical agents. This compound can be employed in a one-pot, four-component reaction analogous to the Hantzsch pyridine synthesis to generate highly functionalized pyridine derivatives. This approach offers high atom economy and procedural simplicity.

Application Note:

This protocol describes a multicomponent reaction for the synthesis of polysubstituted 2-pyridone derivatives. The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. This compound serves as the 1,3-dicarbonyl component, reacting with an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and an ammonium source.

Experimental Protocol: Four-Component Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Ammonium acetate

-

Ethanol (absolute)

-

Piperidine (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in absolute ethanol (15 mL).

-

Add a catalytic amount of piperidine (0.1 mmol).

-

Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Quantitative Data Summary (Analogous Reactions):

The following table summarizes representative yields for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles using a similar four-component reaction with various aromatic aldehydes and acetophenone as the 1,3-dicarbonyl component.

| Entry | Aromatic Aldehyde | 1,3-Dicarbonyl Compound | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 85 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 92 |

| 3 | 4-Methoxybenzaldehyde | Acetophenone | 88 |

| 4 | 4-Nitrobenzaldehyde | Acetophenone | 95 |

Data is representative of analogous reactions and should be considered as an expected range for reactions with this compound.

Reaction Workflow

Application Notes & Protocols: Mechanism and Synthesis of Pyrazoles from Ethyl 2,4-dioxopentanoate

Audience: Researchers, scientists, and drug development professionals.